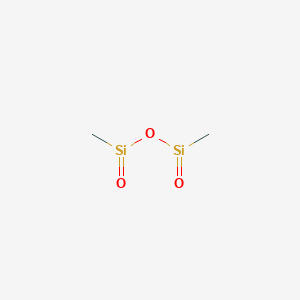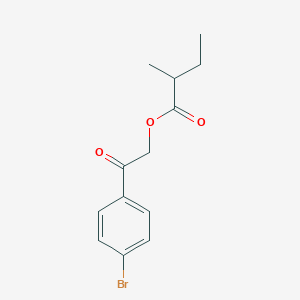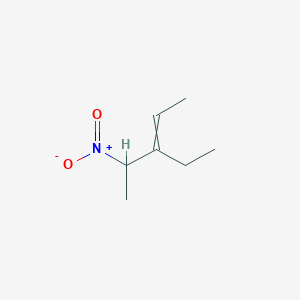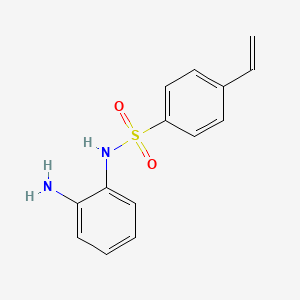![molecular formula C13H28N2O5Si B14321630 N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide CAS No. 112096-22-7](/img/structure/B14321630.png)
N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide is a compound that features both formyl and triethoxysilyl groups. This compound is of interest due to its unique chemical structure, which combines the reactivity of formamides with the versatility of silanes. It has applications in various fields, including materials science, organic synthesis, and potentially in biomedical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide typically involves the reaction of 3-aminopropyltriethoxysilane with formic acid or formylating agents. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{3-aminopropyltriethoxysilane} + \text{formic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
N-Formylation: The formyl group can participate in formylation reactions, which are useful in organic synthesis.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
N-Formylation: Catalysts such as propylphosphonic anhydride (T3P®) can be used to facilitate the reaction.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Hydrolysis: Silanols and siloxanes.
N-Formylation: Formamides.
Substitution: Substituted amines.
科学的研究の応用
N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide has several applications in scientific research:
Materials Science: Used in the modification of surfaces to introduce functional groups that can interact with other materials or biological molecules.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biomedical Research:
Industrial Applications: Used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide involves its ability to form covalent bonds with other molecules through its reactive formyl and triethoxysilyl groups. The formyl group can participate in nucleophilic addition reactions, while the triethoxysilyl group can undergo hydrolysis and condensation to form siloxane bonds. These reactions enable the compound to modify surfaces and interact with other molecules in a controlled manner.
類似化合物との比較
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but with methoxy groups instead of ethoxy groups.
Formamide: Lacks the triethoxysilyl group but shares the formyl functionality.
Uniqueness
N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide is unique due to the presence of both formyl and triethoxysilyl groups in a single molecule. This combination allows it to participate in a wider range of chemical reactions and makes it particularly useful in applications requiring surface modification and functionalization.
特性
CAS番号 |
112096-22-7 |
|---|---|
分子式 |
C13H28N2O5Si |
分子量 |
320.46 g/mol |
IUPAC名 |
N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide |
InChI |
InChI=1S/C13H28N2O5Si/c1-4-18-21(19-5-2,20-6-3)11-7-9-15(13-17)10-8-14-12-16/h12-13H,4-11H2,1-3H3,(H,14,16) |
InChIキー |
VJOWZWIFYIPDKV-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCN(CCNC=O)C=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile](/img/structure/B14321579.png)
![(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]](/img/structure/B14321582.png)






![2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B14321614.png)
